1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide
Description
This compound features a pyrimidine core substituted at the 4-position with a piperidine-3-carboxamide moiety and at the 6-position with a 1H-pyrazol-1-yl group. The N-(pyridin-3-yl) substituent on the carboxamide introduces aromatic and hydrogen-bonding capabilities, critical for target engagement in kinase inhibition or receptor modulation. Its molecular formula is C₁₉H₂₀N₈O, with a molecular weight of 376.42 g/mol (calculated).
Properties
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-pyridin-3-ylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(23-15-5-1-6-19-11-15)14-4-2-8-24(12-14)16-10-17(21-13-20-16)25-9-3-7-22-25/h1,3,5-7,9-11,13-14H,2,4,8,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBKFAWJCHWGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones.
Construction of the pyrimidine ring: This often involves the condensation of amidines with β-dicarbonyl compounds.
Coupling reactions: The pyrazole and pyrimidine rings can be coupled using palladium-catalyzed cross-coupling reactions.
Formation of the piperidine ring: This can be synthesized through hydrogenation of pyridine derivatives.
Amide bond formation: The final step involves coupling the piperidine derivative with pyridine-3-carboxylic acid using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or the use of automated synthesizers.
Chemical Reactions Analysis
Reaction Mechanisms
a. Pyrimidine Formation
Condensation of β-keto esters with heterocyclic amines proceeds through enolate intermediates, followed by cyclization to form the pyrimidine ring .
b. Pyrazole Substitution
Nucleophilic aromatic substitution typically involves deprotonation of the pyrazole ring, enabling attack on an activated pyrimidine ring .
c. Amide Bond Formation
Coupling reactions involve activation of the carboxylic acid group, followed by nucleophilic attack by the amine (pyridin-3-yl group). Common mechanisms include transition states stabilized by coupling agents .
Stability and Reactivity
Potential Chemical Reactions
a. Hydrolysis
The amide bond may hydrolyze under extreme pH conditions, yielding carboxylic acid and amine byproducts .
b. Oxidation
Heterocyclic rings (pyrimidine, pyrazole) may undergo oxidation, particularly at reactive sites like nitrogen atoms .
c. Substitution Reactions
Electrophilic substitution could occur at the pyridine ring, though steric hindrance from the piperidine group may reduce reactivity .
Research Findings and Implications
-
Pharmacokinetic Optimization : Structural modifications (e.g., substituent replacement) can enhance bioavailability and selectivity, as observed in IRAK4 inhibitors .
-
Biological Activity : Similar compounds exhibit antitubercular and kinase-inhibitory properties, suggesting potential therapeutic applications .
This compound’s synthesis and reactivity highlight the complexity of heterocyclic chemistry, emphasizing the need for precise control of reaction conditions to optimize yields and stability. Further studies on degradation pathways and biological interactions are warranted to unlock its full therapeutic potential.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridines, which share structural similarities with the compound , exhibit significant anticancer properties. These compounds have been synthesized and evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The incorporation of the pyrazole and pyrimidine scaffolds is believed to enhance their efficacy against tumor cells.
Anti-inflammatory Properties
Compounds containing pyrazolo[3,4-d]pyrimidine structures have been reported to possess anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models . The specific compound may demonstrate similar properties, making it a candidate for developing new anti-inflammatory agents.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. Pyrazolo[3,4-b]pyridines have been studied for their ability to inhibit specific kinases, leading to reduced tumor growth and metastasis . This application is critical in designing targeted cancer therapies.
Case Study 1: Synthesis and Evaluation of Antitumor Activity
A study published in Molecules highlighted the synthesis of various pyrazolo derivatives and their evaluation as antitumor agents. These compounds were tested against several cancer cell lines, demonstrating IC50 values that indicate potent anticancer activity. The study underscores the importance of structural modifications to enhance bioactivity .
Case Study 2: Anti-inflammatory Screening
Another research effort focused on evaluating the anti-inflammatory effects of pyrazolo derivatives in a carrageenan-induced edema model. The results showed that certain derivatives exhibited significant reductions in inflammation compared to standard drugs like Diclofenac, suggesting that similar modifications in the compound could yield effective anti-inflammatory agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with such structures might:
Bind to specific receptors or enzymes: Inhibiting or activating their function.
Interact with DNA or RNA: Affecting gene expression or protein synthesis.
Modulate signaling pathways: Influencing cellular processes like proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Features for Comparison
The compound’s activity and physicochemical properties are influenced by:
Pyrimidine Core Modifications : Substituents at the 4- and 6-positions.
Heterocyclic Substituents : Pyrazole vs. imidazole, thiadiazole, or morpholine.
Piperidine-Carboxamide Linker : Substitution patterns on the pyridine ring.
Comparison Table of Structural Analogs
Impact of Substituent Variations
a) Pyrimidine Core Modifications
- Target Compound vs. BJ52910 : Both retain the pyrimidine-pyrazole scaffold, but BJ52910’s pyridin-2-ylmethyl group may alter binding orientation compared to the target’s pyridin-3-yl. The methyl linker in BJ52910 could enhance flexibility but reduce steric hindrance .
b) Heterocyclic Substituents
- Imidazole vs.
- Morpholine and Isoxazole Groups : Analogs in with morpholine or isoxazole substituents exhibit varied solubility profiles. For example, trifluoromethoxy groups enhance lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
c) Carboxamide Substituents
- Pyridin-3-yl vs.
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s copper-catalyzed coupling or ’s palladium-mediated cross-coupling for pyrimidine functionalization .
- NMR and Structural Confirmation : Analogs in show distinct ¹H NMR shifts for pyrimidine protons (δ 8.5–9.0 ppm) and piperidine carbons (δ 40–60 ppm), which can guide structural validation for the target compound .
- Kinase Inhibition Potential: Compounds with pyrrolopyrimidine cores () exhibit nanomolar potency against ALK mutants, suggesting that the target compound’s pyrimidine-pyrazole scaffold may require optimization for similar efficacy .
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 349.398 g/mol. It features a complex structure comprising a pyrazole ring , a pyrimidine ring , and a piperidine moiety , which contribute to its diverse biological activities.
The compound exhibits various biological activities primarily through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in disease pathways, potentially making it useful in treating conditions like cancer and inflammation.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways that are crucial for cell proliferation and survival.
Anticancer Activity
Research indicates that compounds containing the pyrazole and pyrimidine scaffolds, similar to our target compound, demonstrate significant anticancer properties. For instance:
- In Vitro Studies : Studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including lung cancer and breast cancer cells, with IC50 values ranging from 1.35 to 2.18 μM for some derivatives .
- In Vivo Efficacy : Animal studies support these findings, indicating that these compounds can reduce tumor size and inhibit metastasis .
Antitubercular Activity
The compound's structural analogs have been evaluated for their effectiveness against Mycobacterium tuberculosis. Some derivatives showed promising results with IC90 values indicating significant antibacterial activity while being non-toxic to human cells .
Comparative Analysis with Similar Compounds
To understand the biological potential of this compound, it is essential to compare it with similar compounds known for their bioactivity:
| Compound Name | Biological Activity | IC50/IC90 Values |
|---|---|---|
| Compound A | Anticancer | 1.35 μM (IC50) |
| Compound B | Antitubercular | 3.73 μM (IC90) |
| Compound C | Antiviral | 2.00 μM (IC50) |
Case Studies
-
Case Study on Anticancer Effects :
A study focused on the effects of pyrazole-containing compounds on breast cancer cells revealed that specific modifications in the structure led to enhanced antiproliferative activity. The study utilized MDA-MB-231 cell lines and demonstrated a significant reduction in cell viability when treated with the compound . -
Evaluation Against Tuberculosis :
Another research evaluated various substituted derivatives for their antitubercular activity against Mycobacterium tuberculosis. The study highlighted the efficacy of certain compounds with similar structures, suggesting that our target compound may also possess similar properties .
Q & A
Basic Research Question
- 1H/13C NMR : Key for verifying substituent positions and stereochemistry. For example, pyrazole protons appear as doublets (δ ~8.7 ppm, J = 1.9 Hz), while piperidine carbons resonate at δ ~50–55 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated: 384.1489; observed: 384.1483) .
- HPLC/LCMS : Confirms purity (>95%) and absence of regioisomers or unreacted intermediates .
How can structure-activity relationship (SAR) studies optimize kinase inhibition potency?
Advanced Research Question
SAR studies focus on:
- Pyrimidine Substitutions : Electron-withdrawing groups (e.g., trifluoromethyl) at position 6 enhance binding to kinase ATP pockets, as seen in cyclin G-associated kinase (GAK) inhibitors .
- Piperidine Modifications : Methyl or hydroxyl groups at position 3 improve solubility and reduce off-target effects (e.g., brain-penetrant GPR52 agonists in ).
- Pyrazole vs. Imidazole : Pyrazole’s hydrogen-bonding capacity increases selectivity for kinases with polar active sites (e.g., ALK inhibitors in ).
How can low synthetic yields (<20%) be addressed during scale-up?
Advanced Research Question
Low yields (e.g., 17.9% in copper-mediated coupling ) are mitigated by:
- Catalyst Optimization : Switching from Cu(I)Br to Pd(dppf)Cl2 improves coupling efficiency in heteroaromatic reactions.
- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for SNAr substitutions .
- Temperature Control : Heating to 80–100°C accelerates sluggish steps while avoiding decomposition .
What in vitro models are suitable for evaluating target engagement and efficacy?
Advanced Research Question
- Kinase Assays : Use TR-FRET or ADP-Glo assays to measure IC50 against kinases (e.g., ALK, GAK) .
- Cell Viability : Test in cancer cell lines (e.g., NCI-H2228 for ALK-driven tumors) with EC50 calculations .
- Blood-Brain Barrier Penetration : Assess permeability via MDCK-MDR1 monolayers for CNS targets .
How can molecular docking resolve contradictions in binding mode predictions?
Advanced Research Question
- Crystallography : Compare with published kinase structures (e.g., PDB: 4C0J for ALK) to validate docking poses.
- DFG Loop Flexibility : Account for conformational changes (e.g., "DFG-out" vs. "DFG-in") using flexible docking algorithms .
- Electrostatic Maps : Highlight interactions between the pyrazole nitrogen and kinase hinge region (e.g., Met1199 in ALK) .
What strategies mitigate resistance mutations in kinase targets?
Advanced Research Question
- Type-I1/2 Inhibitors : Design compounds stabilizing both active and inactive kinase conformations (e.g., ’s ALK inhibitors resistant to G1202R mutations).
- Covalent Binding : Introduce acrylamide groups to target cysteine residues (e.g., C1156 in ROS1) .
- Combination Therapy : Pair with allosteric inhibitors to reduce ATP-binding pocket dependency .
How is metabolic stability assessed during preclinical development?
Advanced Research Question
- Microsomal Stability : Incubate with human liver microsomes (HLM) and measure half-life (t1/2) via LCMS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.
- Reactive Metabolite Detection : Use glutathione-trapping assays to identify quinone or epoxide intermediates .
What formulation challenges arise from poor aqueous solubility?
Basic Research Question
- Salt Formation : Convert free base to hydrochloride or mesylate salts (e.g., trifluoroacetate salts in ).
- Nanoparticle Encapsulation : Use PLGA or liposomes to enhance bioavailability .
- Co-Solvents : Employ PEG-400 or Captisol® in preclinical studies .
What pharmacokinetic parameters are critical for in vivo efficacy studies?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
